2-Amino-3-phenylpropanoic acid hydrochloride
Overview
Description
2-Amino-3-phenylpropanoic acid hydrochloride, also known as Phenylalanine, is an essential aromatic amino acid . It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is used as a nutraceutical and has been shown to inhibit phosphatase activity .
Synthesis Analysis
Phenylalanine can be synthesized by several methods, including the Fries rearrangement, Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .Molecular Structure Analysis
The molecular structure of 2-Amino-3-phenylpropanoic acid hydrochloride is represented by the chemical formula C9H11NO2 . The systematic name is 2-Amino-3-phenyl-propanoic acid .Chemical Reactions Analysis
Phenylalanine is involved in various chemical reactions. For instance, it is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .Physical And Chemical Properties Analysis
Phenylalanine has a molar mass of 165.19 g·mol −1 . Its physical properties include a solid density of 1.29 g.cm −3 and a melting point of 283 °C .Scientific Research Applications
Application 1: Preparation of Optically Active Compounds
- Summary of Application : “2-Amino-3-phenylpropanoic acid hydrochloride” is used in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid . This compound exists as four stereoisomers and is a physiologically important α-amino acid .
- Methods of Application/Experimental Procedures : The racemic structure of (2RS,3SR)-1 hydrochloride [(2RS,3SR)-1·HCl] was examined based on the melting point, solubility, and infrared spectrum . Optical resolutions by replacing and preferential crystallization were used . In optical resolution by replacing crystallization, L-phenylalanine methyl ester hydrochloride (L-2) was used as the optically active co-solute .
- . In addition, optical resolution by preferential crystallization was successfully achieved to give successively (2R,3S)- and (2S,3R)-1·HCl with optical purities of 90—92% .
Application 2: Nutraceutical Use
Safety And Hazards
properties
IUPAC Name |
2-amino-3-phenylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZDXVMSSDZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514738 | |
Record name | Phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylpropanoic acid hydrochloride | |
CAS RN |
27172-85-6, 182287-50-9 | |
Record name | Phenylalanine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27172-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-DL-alanine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027172856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-DL-alanine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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